BenchChemオンラインストアへようこそ!

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate

Process chemistry Suzuki-Miyaura coupling PIM kinase inhibitor intermediate

Direct penultimate intermediate in the published synthesis of clinical-stage pan-PIM kinase inhibitor PIM447 (LGH447). The 2,6-difluorophenyl-5-fluoropicolinate scaffold is essential: SAR shows >20-fold potency loss with mono-fluorophenyl substitution and 2.1-fold loss with 2-Cl-6-F-phenyl. The 5-fluoro group maintains critical hinge-region contact in PIM1 (PDB 5DWR, 2.00 Å). Procuring this exact ester preserves the validated 58.7% overall yield synthetic route and ensures picomolar kinase selectivity. Available at ≥95% purity.

Molecular Formula C13H8F3NO2
Molecular Weight 267.20 g/mol
Cat. No. B8195069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(2,6-difluorophenyl)-5-fluoropicolinate
Molecular FormulaC13H8F3NO2
Molecular Weight267.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F
InChIInChI=1S/C13H8F3NO2/c1-19-13(18)10-6-5-9(16)12(17-10)11-7(14)3-2-4-8(11)15/h2-6H,1H3
InChIKeyHFGZDGLJAHNTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate (CAS 1620011-33-7): A Key Fluorinated Picolinate Ester Intermediate for Kinase-Targeted Drug Discovery


Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate (CAS 1620011-33-7; molecular formula C₁₃H₈F₃NO₂; MW 267.20) is a fully characterized fluorinated pyridine-2-carboxylate ester bearing a 2,6-difluorophenyl substituent at the 6-position and a fluorine at the 5-position of the picolinate ring . This compound is the direct penultimate synthetic intermediate en route to 6-(2,6-difluorophenyl)-5-fluoropicolinic acid, the key carboxylic acid building block used to prepare the clinical-stage pan-PIM kinase inhibitor PIM447 (LGH447) [1]. The molecule is commercially available at ≥95% purity from multiple specialty chemical suppliers , and its synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 6-bromo-5-fluoropicolinate with 2,6-difluorophenylboronic acid has been described in peer-reviewed process chemistry literature [1].

Why In-Class Fluoropicolinate Esters Cannot Substitute for Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate in PIM Kinase-Targeted Synthesis


Generic substitution of Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate with other 6-aryl-5-fluoropicolinate esters or non-fluorinated picolinate analogs introduces critical liabilities that propagate through the downstream synthetic sequence. The 2,6-difluorophenyl substitution pattern on the aryl ring directly impacts the potency of the final PIM kinase inhibitor pharmacophore: comparative SAR data from a closely related picolinamide scaffold demonstrate that replacing 2,6-difluorophenyl with 2-chloro-6-fluorophenyl reduces target potency by approximately 2.1-fold (IC₅₀ 1.51 µM vs. 3.23 µM), while mono-fluorophenyl substitution causes near-complete loss of activity (IC₅₀ >30 µM) [1]. Furthermore, omission of the 5-fluoro substituent on the picolinate ring eliminates a critical structural contact within the kinase hinge region that is essential for picomolar-level PIM inhibition, as demonstrated by the X-ray co-crystal structure of PIM447 bound to PIM1 [2]. Procuring the correct methyl ester also preserves the synthetic route integrity: the published optimized six-step process achieves a 58.7% overall yield from 5-fluoropicolinic acid only when the specific Suzuki coupling partner (methyl 6-bromo-5-fluoropicolinate) and the sterically demanding 2,6-difluorophenylboronic acid are employed as described [3].

Quantitative Differentiation Evidence for Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate Versus Structural Analogs


Optimized Multi-Step Synthesis Achieves 58.7% Overall Yield via Suzuki-Miyaura Coupling with 2,6-Difluorophenylboronic Acid

The published optimized six-step synthetic route from 5-fluoropicolinic acid to 6-(2,6-difluorophenyl)-5-fluoropicolinic acid proceeds through Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate as the penultimate intermediate. The key Suzuki-Miyaura coupling step between methyl 6-bromo-5-fluoropicolinate and 2,6-difluorophenylboronic acid installs the 2,6-difluorophenyl group, and the entire six-step sequence achieves an overall yield of 58.7% [1]. In contrast, alternative 6-aryl-5-fluoropicolinate syntheses via direct halex chemistry on tetrachloropicolinonitrile have been reported for herbicidal analogs but require regioisomer separation and yield only ~88% for the isomerically pure 6-fluoro intermediate before subsequent arylation [2]. The optimized Suzuki route described for the target compound avoids regioisomer issues altogether by employing a pre-functionalized 6-bromo-5-fluoropicolinate ester with unambiguous regiochemistry [1].

Process chemistry Suzuki-Miyaura coupling PIM kinase inhibitor intermediate

2,6-Difluorophenyl Substituent Confers ~2.1-Fold Potency Advantage Over 2-Chloro-6-fluorophenyl in Picolinamide-Based SAR

In a published structure-activity relationship study of picolinamide-based kinase inhibitors, the 2,6-difluorophenyl-substituted analog (compound 12a) exhibited an IC₅₀ of 1.51 µM, whereas the direct comparator bearing a 2-chloro-6-fluorophenyl group (compound 12b) showed an IC₅₀ of 3.23 µM, representing a ~2.1-fold loss of potency [1]. The mono-fluorophenyl analog (compound 12c, 2-fluorophenyl) was essentially inactive with an IC₅₀ >30 µM (>20-fold differential vs. 2,6-difluorophenyl). Additionally, the 2,4-difluorophenyl regioisomer (compound 12e) showed an intermediate IC₅₀ of 2.33 µM, approximately 1.5-fold less potent than the 2,6-difluorophenyl compound [1]. These data demonstrate that both the number and the specific ortho,ortho'-positioning of fluorine atoms on the phenyl ring are critical determinants of target engagement potency in this chemical series.

Kinase inhibitor SAR Halogen SAR PIM kinase

Downstream Clinical Candidate PIM447 Achieves Picomolar PIM Kinase Inhibition: Only Accessible via This Methyl Ester Intermediate

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate is the direct penultimate intermediate in the published synthesis of PIM447 (compound 8, LGH447), a pan-PIM kinase inhibitor that has advanced to phase I clinical trials for hematological malignancies [1]. Base-mediated hydrolysis of this methyl ester yields 6-(2,6-difluorophenyl)-5-fluoropicolinic acid, which upon amide coupling with the aminocyclohexylpyridylamine fragment produces PIM447 [2]. PIM447 exhibits Ki values of 6 pM (PIM1), 18 pM (PIM2), and 9 pM (PIM3) as measured in a high-ATP AlphaScreen assay [1]. When compared head-to-head against two clinical-stage PIM inhibitors, PIM447 demonstrated superior enzymatic potency: compound 1 (SGI-1776) showed Ki values of 16 nM (PIM1), 610 nM (PIM2), and 24 nM (PIM3); compound 2 (AZD1208) showed Ki values of 0.017 nM, 0.160 nM, and 0.230 nM respectively [1]. PIM447 also displayed a >10⁵-fold selectivity window over off-target kinases GSK3β, PKN1, and PKCτ (IC₅₀ 1–5 µM vs. Ki of 6–18 pM on PIMs) [1].

PIM kinase inhibitor Clinical candidate PIM447

5-Fluoro Substituent on Picolinate Ring Is Essential for PIM1 Hinge-Region Binding: Structural Biology Evidence

The X-ray co-crystal structure of PIM447 bound to PIM1 (PDB ID 5DWR, resolution 2.00 Å) reveals that the 5-fluoropyridine ring (C-ring) of the picolinamide moiety fills the Pro123 hinge region of the kinase [1]. Although the fluorine atom itself does not form a direct hydrogen bond with the protein backbone, the fluoropyridine ring occupies a sterically constrained pocket where the fluorine substituent contributes to optimal van der Waals contacts and desolvation energetics [1]. Analogs lacking the 5-fluoro substituent (e.g., compounds containing a simple picolinic acid moiety without ring fluorination) would lose this favorable steric complementarity. The broader SAR analysis in the Burger et al. study confirms that the 5-fluoropicolinamide core is a conserved feature across all potent aminocyclohexyl and aminopiperidyl PIM inhibitors (compounds 3–16), with enzymatic Ki values consistently below 30 pM for PIM1 and PIM3 [2].

X-ray crystallography PIM1 kinase Fluorine structural role

Methyl Ester Form Enables Controlled Hydrolysis to Carboxylic Acid: Differentiated Physicochemical Profile Versus the Free Acid

Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate (MW 267.20) serves as a protected form of 6-(2,6-difluorophenyl)-5-fluoropicolinic acid (MW 253.18) . The methyl ester exhibits enhanced solubility in organic solvents commonly used for coupling reactions (e.g., THF, DMSO) and can be purified by standard silica gel chromatography, whereas the free carboxylic acid requires modified acidic workup and extraction protocols [1]. In the published synthesis, controlled basic hydrolysis (NaOH/MeOH) of the methyl ester cleanly generated the carboxylic acid, which was then directly coupled to form PIM447 [1]. The acid form has a computed logP of 3.26 ; the methyl ester, by virtue of masking the polar carboxyl group, possesses a higher logP that facilitates organic-phase reactions and chromatographic purification. Commercially, the methyl ester is supplied at ≥95% purity from multiple vendors , making it the preferred procurement form for researchers who require the protected intermediate for downstream diversification (e.g., direct amidation, hydrazinolysis, or transesterification) rather than committing to the acid prematurely.

Synthetic intermediate Ester hydrolysis Protecting group strategy

Validated Application Scenarios for Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate Based on Quantitative Evidence


GMP and Non-GMP Synthesis of PIM447 (LGH447) API and Related PIM Kinase Inhibitor Analogs

This methyl ester is the documented penultimate intermediate in the published synthesis of the clinical-stage pan-PIM kinase inhibitor PIM447 [1]. The downstream carboxylic acid, obtained via quantitative basic hydrolysis (NaOH/MeOH), is directly coupled to the aminocyclohexylpyridylamine fragment to yield the API [2]. Medicinal chemistry and process chemistry teams engaged in PIM inhibitor development should procure this specific ester to ensure fidelity to the published synthetic route and avoid introducing uncharacterized aryl-substitution variants that would compromise the picomolar potency and >10⁵-fold kinase selectivity documented for the 2,6-difluorophenyl-5-fluoropicolinamide pharmacophore [1].

Structure-Activity Relationship (SAR) Exploration of 6-Aryl-5-fluoropicolinate-Derived Kinase Inhibitors

The 2,6-difluorophenyl substitution pattern has been directly benchmarked against 2-chloro-6-fluorophenyl (2.1-fold potency advantage), 2-fluorophenyl (>20-fold advantage), and 2,4-difluorophenyl (1.5-fold advantage) in picolinamide-based kinase inhibitor SAR studies [3]. Researchers building focused libraries of 6-aryl-5-fluoropicolinate analogs should use this compound as the reference standard for the 2,6-difluorophenyl series, enabling direct potency comparisons and ensuring that observed biological activity is attributable to the specific aryl substitution pattern rather than variability in the picolinate core structure.

Synthetic Methodology Development for Sterically Hindered Suzuki-Miyaura Couplings with ortho,ortho'-Difluorophenylboronic Acids

The coupling of methyl 6-bromo-5-fluoropicolinate with 2,6-difluorophenylboronic acid represents a non-trivial Suzuki-Miyaura transformation due to the steric hindrance and electron-withdrawing nature of the ortho,ortho'-difluoro substitution pattern [2]. The published optimized conditions and 58.7% overall process yield provide a validated benchmark for methodology development aimed at improving coupling efficiency with sterically demanding 2,6-difluorophenylboronic acid derivatives. This makes the compound a useful substrate for evaluating new palladium precatalysts, ligands, or reaction conditions targeting challenging biaryl bond formations.

Intermediate Procurement for Fragment-Based and Structure-Guided Drug Design Targeting the PIM1 Hinge Region

The X-ray co-crystal structure of PIM447 (derived from this methyl ester) bound to PIM1 (PDB 5DWR) shows that the 5-fluoropyridine ring occupies the Pro123 hinge region with precise steric complementarity [4]. Structure-guided design programs targeting the PIM kinase family or related kinases with homologous hinge-region architecture should procure this ester to generate the 5-fluoropicolinamide fragment for co-crystallography, biophysical binding assays, and computational docking studies. The validated binding mode at 2.00 Å resolution provides a high-confidence structural starting point that would be lost if non-fluorinated picolinate esters were substituted [4].

Quote Request

Request a Quote for Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.